molecular formula C13H16ClNO2 B291611 N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide

N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide

Cat. No. B291611
M. Wt: 253.72 g/mol
InChI Key: HHNWVBAJQVOTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a member of the cyclopentanecarboxamide family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is not fully understood, but it is believed to act as a modulator of the endocannabinoid system and the TRPV1 receptor. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been reported to increase the levels of the endocannabinoid anandamide and to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which degrades anandamide. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has also been reported to activate the TRPV1 receptor, which is involved in the modulation of pain.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been reported to have different biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor effects. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the proliferation of cancer cells. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has also been reported to reduce pain in different animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is its relatively simple synthesis method, which allows for the production of large quantities of the compound. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has also been reported to have good stability and solubility in different solvents. One of the limitations of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is its potential toxicity, which requires careful handling and dosage control.

Future Directions

N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has shown promising results in different scientific research fields, and further studies are needed to fully understand its potential applications. Some of the future directions for N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide research include:
1. Investigating the effects of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide on other receptors and enzymes involved in different physiological processes.
2. Studying the pharmacokinetics and pharmacodynamics of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide in different animal models and in humans.
3. Developing new N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide derivatives with improved pharmacological properties.
4. Investigating the potential use of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide as a tool for studying the endocannabinoid system and the modulation of pain.
5. Exploring the potential applications of N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in different fields. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide can be synthesized using different methods, and it has been studied for its effects on different receptors and enzymes involved in different physiological processes. N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has shown promising results in different scientific research fields, and further studies are needed to fully understand its potential applications.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide can be synthesized using different methods, including the reaction of 5-chloro-2-methoxyaniline with cyclopentanecarboxylic acid and thionyl chloride, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 5-chloro-2-methoxyaniline with cyclopentanone, followed by reduction with sodium borohydride. Both methods have been reported to yield N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide in good yields.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been investigated for its potential as a drug candidate for the treatment of different diseases, including cancer, inflammation, and pain. In pharmacology, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been studied for its effects on different receptors, including the cannabinoid receptor CB1 and the transient receptor potential vanilloid receptor 1 (TRPV1). In neuroscience, N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide has been investigated for its potential as a tool to study the endocannabinoid system and the modulation of pain.

properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C13H16ClNO2/c1-17-12-7-6-10(14)8-11(12)15-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16)

InChI Key

HHNWVBAJQVOTQK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCC2

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCC2

Origin of Product

United States

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